1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole
Description
1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole is a pyrazole derivative characterized by a bromoethyl substituent at the 1-position and cyclopropyl groups at the 3- and 5-positions. Its molecular formula is C₁₁H₁₅BrN₂, with a molecular weight of 255.16 g/mol. The cyclopropyl groups confer steric bulk and increased lipophilicity compared to simpler alkyl substituents, while the bromoethyl moiety enhances reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOSJAQMGWHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCBr)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole typically involves:
- Construction of the pyrazole core substituted with cyclopropyl groups at positions 3 and 5.
- Introduction of the 2-bromoethyl group at the nitrogen (N1) position of the pyrazole ring via alkylation.
This synthetic approach ensures selective functionalization and preserves the integrity of the cyclopropyl substituents.
Alkylation of 3,5-Dicyclopropyl-1H-pyrazole with 2-Bromoethyl Halide
The key step in the preparation is the N-alkylation of 3,5-dicyclopropyl-1H-pyrazole using 2-bromoethyl halide (commonly 1,2-dibromoethane or 2-bromoethyl bromide) under basic conditions. The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon attached to the bromide.
| Parameter | Description |
|---|---|
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction time | Several hours (4–24 h) |
| Molar ratios | Pyrazole:2-bromoethyl halide typically 1:1.1 to 1:1.5 |
After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography.
Preparation of 3,5-Dicyclopropyl-1H-pyrazole Precursor
The 3,5-dicyclopropyl substitution on the pyrazole ring can be achieved by cyclopropanation of appropriate pyrazole precursors or by using cyclopropyl-substituted hydrazine derivatives in the pyrazole ring formation.
A common method involves:
- Condensation of 1,3-diketones bearing cyclopropyl groups with hydrazine or substituted hydrazines.
- This reaction forms the pyrazole ring with cyclopropyl substituents at the 3 and 5 positions.
Alternative Bromination Routes
In some related syntheses, bromination of 1-(2-hydroxyethyl)-3,5-dicyclopropyl-1H-pyrazole using brominating agents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride (CCl4) under reflux has been reported to introduce the bromoethyl moiety.
| Reaction Parameter | Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux (~77 °C) |
| Reaction time | 14–16 hours |
| Yield | 68–77% (depending on conditions) |
This method is useful when starting from the corresponding hydroxyethyl derivative, converting the hydroxyl group to bromide via bromination.
Purification and Characterization
The product is typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
- Mass spectrometry (MS)
- Infrared spectroscopy (IR)
- Elemental analysis
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation of cyclopropyl diketones with hydrazine | Variable | Forms 3,5-dicyclopropyl-1H-pyrazole core |
| N-Alkylation with 2-bromoethyl halide | Base (K2CO3 or NaH), DMF, RT to reflux, 4–24 h | 60–85 | Direct alkylation of pyrazole nitrogen |
| Bromination of hydroxyethyl precursor | NBS, CCl4, reflux, 14–16 h | 68–77 | Converts hydroxyethyl to bromoethyl group |
Research Findings and Optimization
- The choice of base and solvent critically affects the N-alkylation efficiency; polar aprotic solvents and mild bases favor higher yields.
- Prolonged reflux with NBS in CCl4 ensures complete bromination but requires careful handling due to toxicity and environmental concerns.
- Microwave-assisted synthesis has been explored in similar pyrazole derivatives to reduce reaction times and improve yields, although specific data for this compound is limited.
- Purity and yield are optimized by controlling stoichiometry and reaction temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromoethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as tetrahydrofuran or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets, particularly in neurological and inflammatory pathways.
- Case Study: Anti-inflammatory Activity
- In vitro studies have demonstrated that 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole inhibits pro-inflammatory cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Key observations include:
- The bromoethyl group enhances lipophilicity, improving cellular uptake.
- The dicyclopropyl moiety increases receptor binding affinity and reduces off-target effects.
Material Science Applications
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or mechanical properties. Research is ongoing to explore its potential in creating advanced materials suitable for various industrial applications.
Research indicates that this compound exhibits notable biological activities:
- Anti-cancer Activity : Preliminary data suggest it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
- Mechanism of Action : The bromoethyl group may act as a reactive site for covalent modification of target proteins, while cyclopropyl groups influence binding affinity and selectivity.
Data Tables
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Synthesis of anti-inflammatory agents | Inhibition of pro-inflammatory cytokines |
| Material Science | Development of advanced materials | Enhanced mechanical properties |
| Biological Studies | Anti-cancer research | Induction of apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromoethyl group can serve as a reactive site for covalent modification of target proteins, while the cyclopropyl groups may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The cyclopropyl groups in the target compound increase steric hindrance and lipophilicity compared to methyl (as in ) or phenyl groups (as in ). This may influence binding affinity in biological systems or solubility in synthetic applications.
- Reactivity: The bromoethyl group facilitates nucleophilic substitution, similar to bromomethyl derivatives in and bromoethylbenzene analogs in . This contrasts with hydroxyl or amino groups in bioactive pyrazoles (e.g., ), which are less reactive but confer direct pharmacological effects.
- Thermal Stability : Bromoethyl-containing compounds (e.g., ) often require cold storage (0–6°C), suggesting sensitivity to degradation under ambient conditions.
Reactivity
- The bromoethyl group enables further derivatization (e.g., coupling with amines or thiols), a feature shared with intermediates in and . This contrasts with the hydroxypropyl group in , which requires activation for subsequent reactions.
Biological Activity
1-(2-Bromoethyl)-3,5-dicyclopropyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles and their derivatives are known for their pharmacological properties, including anti-microbial, anti-tumor, anti-viral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
General Properties of Pyrazole Derivatives
Pyrazole derivatives are recognized for their broad spectrum of biological activities. They have been utilized in the development of drugs targeting various conditions, such as inflammation, cancer, and infectious diseases. The introduction of substituents like cyclopropyl and bromoethyl groups can significantly influence these activities by enhancing receptor affinity and modifying pharmacokinetic properties .
Specific Activities of this compound
Research indicates that this compound exhibits notable anti-inflammatory and anti-cancer activities. For instance:
- Anti-inflammatory Activity : In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Anti-cancer Activity : Preliminary data indicate that it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of pyrazole derivatives. For this compound:
- The bromoethyl group enhances lipophilicity and may improve cellular uptake.
- The dicyclopropyl moiety is associated with increased receptor binding affinity and reduced off-target effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anti-cancer | Induction of apoptosis in cancer cells | |
| Anti-microbial | Broad spectrum activity against bacteria |
Case Studies
Recent studies have demonstrated the effectiveness of pyrazole derivatives in various biological contexts:
- Anti-inflammatory Studies : A study evaluated a series of pyrazole compounds for their ability to inhibit inflammatory pathways in vitro. The results indicated that this compound significantly reduced TNF-alpha levels in macrophage cultures .
- Cancer Cell Line Testing : In a comparative analysis of several pyrazole derivatives against breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity .
- Anti-microbial Efficacy : Another study assessed the anti-microbial properties against common pathogens such as E. coli and S. aureus. The compound exhibited promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
